Ergocryptinine
Overview
Description
Ergocryptinine Description
Ergocryptinine is a peptide ergot alkaloid that has been isolated from the ergot sclerotia of the parasitic fungus Claviceps purpurea. It is notable for containing the amino acid norleucine. The structure of ergocryptinine was elucidated using NMR and mass spectral data, and its confirmation came from X-ray crystallography. This compound is one of several ergopeptinines, which include ergoladinine and alpha-ergokryptinine, and it shares structural similarities with these related compounds .
Synthesis Analysis
The synthesis of ergocryptinine, as part of the ergotoxine-group of alkaloids, has been described in the literature. The syntheses of ergocristine, alpha- and beta-ergokryptine, and ergocornine have been achieved using starting materials with known stereochemistry. This approach has allowed for the determination of the absolute configurations at specific positions in the peptide part of these molecules, which was not possible to deduce from analytical data alone. All ergot alkaloids of the peptide type are found to possess the same stereochemical structure .
Molecular Structure Analysis
The molecular structure of ergocryptinine has been determined through crystallography, which provided the first X-ray structure of a natural secondary metabolite containing norleucine. The conformation of ergocryptinine was compared with other ergopeptinines, revealing insights into the structural characteristics of these ergot alkaloids .
Chemical Reactions Analysis
While the specific chemical reactions of ergocryptinine have not been detailed in the provided papers, the biosynthesis of related thiohistidine derivatives like ergothioneine has been extensively studied. Ergothioneine biosynthesis involves the trimethylation of the alpha-amino group of histidine and an oxidative sulfurization reaction. These reactions are catalyzed by methyltransferases and iron(II)-dependent enzymes, respectively . Although these reactions are not directly related to ergocryptinine, they provide a context for understanding the types of chemical modifications that occur in the biosynthesis of related ergot alkaloids.
Physical and Chemical Properties Analysis
The physical and chemical properties of ergocryptinine are not explicitly discussed in the provided papers. However, the properties of ergothioneine, a related compound, have been well-characterized. Ergothioneine is a sulfur-containing amino acid with potent antioxidant activities. It is synthesized by microbes and is not produced by plants and animals, which acquire it through their diet. Ergothioneine has been recognized for its cytoprotective status and its potential therapeutic value as an antioxidant . These properties of ergothioneine may offer some insight into the behavior of ergocryptinine, given their structural similarities and shared biosynthetic pathways.
Scientific Research Applications
Vasoactive Effects
Ergocryptinine, an (S)-epimer of ergot alkaloids, exhibits vasoactive properties, contrary to previous beliefs of being biologically inactive. Research demonstrates that ergocryptinine produces a concentration-dependent arterial contractile response, similar to the (R)-epimers of ergot alkaloids, challenging the assumption of its harmlessness and underscoring the need for monitoring its levels in human and animal diets (Cherewyk et al., 2020).
Interaction with Dopaminergic Receptors
Ergocryptine, another ergot alkaloid closely related to ergocryptinine, has been shown to interact with D2-type dopaminergic receptors. This interaction stimulates the release of dopamine from central nerve endings, as evidenced by studies using rat striatal synaptosomes (Rowell & Larson, 1999).
Inhibition of Pituitary Tumor Growth
Although not directly related to ergocryptinine, research has indicated that ergocryptine, an ergot alkaloid, had no significant effect on the regression or inhibition of prolactin- and growth hormone-secreting pituitary tumor growth in rats, in contrast to other ergot alkaloids like ergocornine or ergonovine (Quadri, Lu, & Meites, 1972).
Epimerization in Solvents
Studies have also focused on the epimerization of ergopeptine alkaloids, such as ergocryptine, in various solvents. This research is crucial as it affects the stability and biological activity of these compounds in experimental settings. It was found that ergocryptine shows different rates of epimerization depending on the solvent used (Smith & Shappell, 2002).
Biochemical and Physiological Changes
Ergot alkaloids like ergocryptine have been studied for their biochemical and physiological effects in various contexts, such as their impact on the intermediate lobe of the rat pituitary gland, demonstrating a decrease in activity in this gland (Beaulieu et al., 1984).
Safety And Hazards
properties
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24+,25-,26-,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOTUXAWKBPQJW-JJANYQHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891859 | |
Record name | Ergocryptinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ergocryptinine | |
CAS RN |
511-10-4 | |
Record name | Ergocryptinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergocryptinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergocryptinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8α)-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERGOCRYPTININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919K69S85N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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